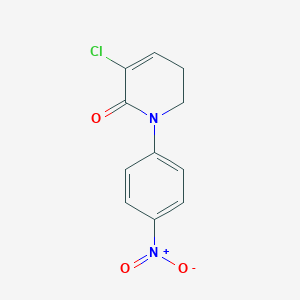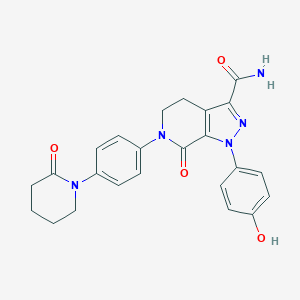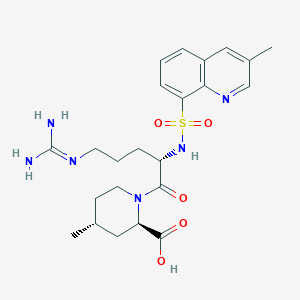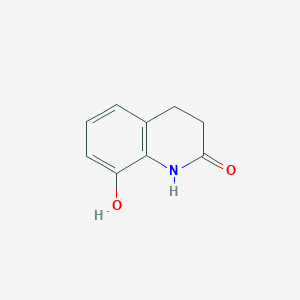
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
描述
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a pharmaceutical analytical impurity . It has the empirical formula C9H9NO2 and a molecular weight of 163.17 .
Molecular Structure Analysis
The InChI code for 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is 1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) .Physical And Chemical Properties Analysis
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a solid substance . It has a molecular weight of 163.18 . The storage temperature is recommended to be between 2-8℃ in a sealed, dry environment .科学研究应用
Antimicrobial and Antifungal Properties : Some derivatives of 8-Hydroxyquinoline exhibit significant antimicrobial and antifungal activities, making them potential candidates for developing new drugs against various diseases, including cancer and infections (Saadeh, Sweidan, & Mubarak, 2020).
Neurodegenerative Diseases Treatment : 8-Hydroxyquinoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their metal chelating properties and their ability to modulate reactive oxygen species signaling (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
Cancer Research : Several studies have indicated the potential of 8-Hydroxyquinoline derivatives in cancer therapy due to their diverse pharmacological properties including antiproliferative effects (Gupta, Luxami, & Paul, 2021).
Coordination Chemistry and Supramolecular Applications : 8-Hydroxyquinoline and its derivatives are versatile ligands in coordination chemistry, used in creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Antioxidant Properties : Research has shown the antioxidant properties of 8-Hydroxyquinoline, particularly in the formation of coordination complexes with transition metals like iron, which is significant in antineurodegenerative applications (Chobot, Hadacek, Bachmann, Weckwerth, & Kubicová, 2018).
Textile Industry : 8-Hydroxyquinoline has been tested for its antibacterial properties when used in cotton textile fabrics, suggesting potential applications in medical textiles (Buyukakinci & Tezcan, 2018).
安全和危害
属性
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMDIKMJWOSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296227 | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one | |
CAS RN |
52749-50-5 | |
| Record name | 52749-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

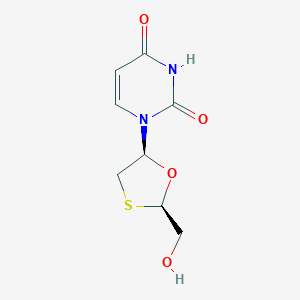
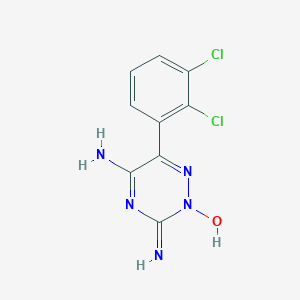
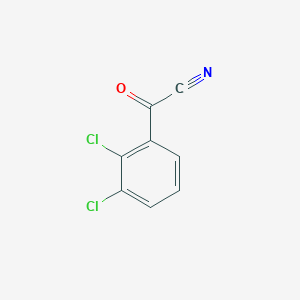
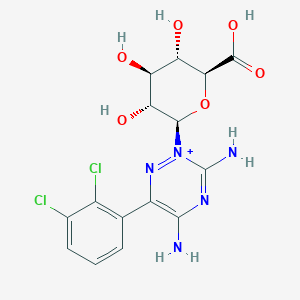

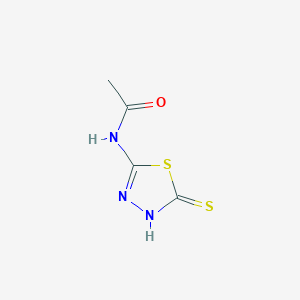
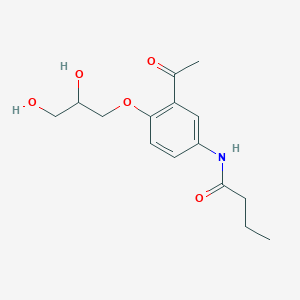
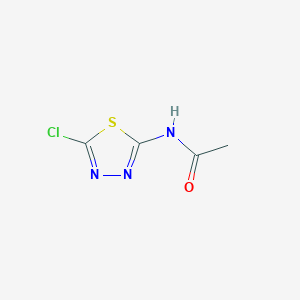
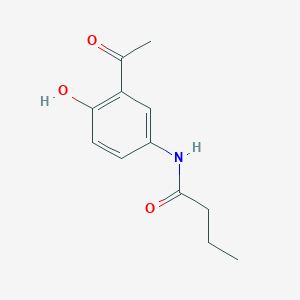

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
